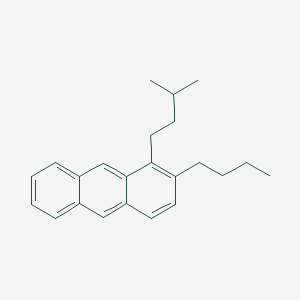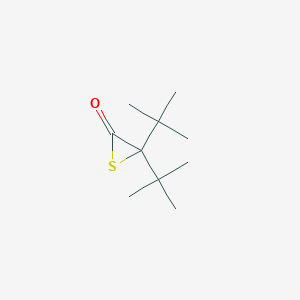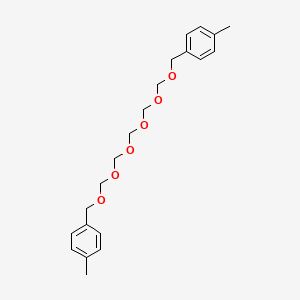
1,13-Bis(4-methylphenyl)-2,4,6,8,10,12-hexaoxatridecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,13-Bis(4-methylphenyl)-2,4,6,8,10,12-hexaoxatridecane is a synthetic organic compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,13-Bis(4-methylphenyl)-2,4,6,8,10,12-hexaoxatridecane typically involves the reaction of 4-methylphenol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as potassium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the production process. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions
1,13-Bis(4-methylphenyl)-2,4,6,8,10,12-hexaoxatridecane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used under anhydrous conditions.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents, under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, hydrocarbons, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,13-Bis(4-methylphenyl)-2,4,6,8,10,12-hexaoxatridecane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,13-Bis(4-methylphenyl)-2,4,6,8,10,12-hexaoxatridecane involves its interaction with molecular targets through its oxygen atoms and aromatic rings. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The compound’s ability to undergo various chemical reactions makes it a versatile reagent in both synthetic and biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1,13-Bis(4-chlorophenyl)-2,4,6,8,10,12-hexaoxatridecane
- 1,13-Bis(4-nitrophenyl)-2,4,6,8,10,12-hexaoxatridecane
- 1,13-Bis(4-methoxyphenyl)-2,4,6,8,10,12-hexaoxatridecane
Uniqueness
1,13-Bis(4-methylphenyl)-2,4,6,8,10,12-hexaoxatridecane is unique due to the presence of methyl groups on the aromatic rings, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Properties
CAS No. |
65201-80-1 |
|---|---|
Molecular Formula |
C21H28O6 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
1-methyl-4-[(4-methylphenyl)methoxymethoxymethoxymethoxymethoxymethoxymethyl]benzene |
InChI |
InChI=1S/C21H28O6/c1-18-3-7-20(8-4-18)11-22-13-24-15-26-17-27-16-25-14-23-12-21-9-5-19(2)6-10-21/h3-10H,11-17H2,1-2H3 |
InChI Key |
WBGSUKKLVZCXGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COCOCOCOCOCOCC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol](/img/structure/B14498905.png)
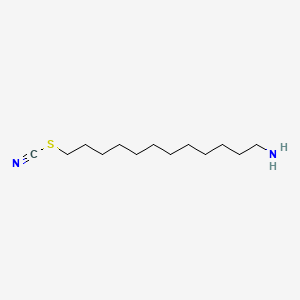

![3-Pyridinecarbonitrile, 5-[(2-cyano-4-nitrophenyl)azo]-6-[(2-hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14498921.png)

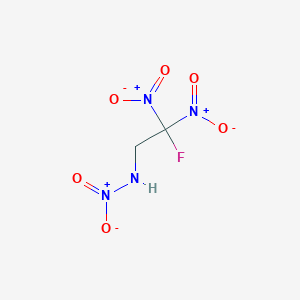
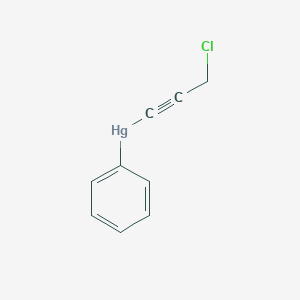

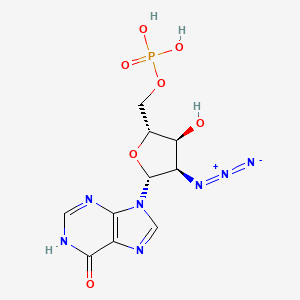
![2-[2-Hydroxyethyl(methyl)amino]ethanol;methyl hydrogen sulfate](/img/structure/B14498979.png)
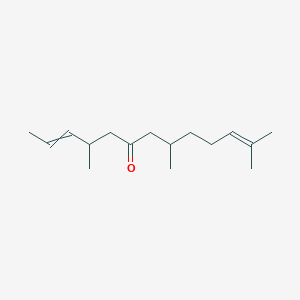
![(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B14498985.png)
